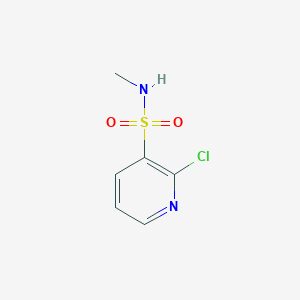
2-chloro-N-methylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, featuring a sulfonamide group attached to the third position of the pyridine ring, a chlorine atom at the second position, and a methyl group attached to the nitrogen atom of the sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methylpyridine-3-sulfonamide typically involves the chlorination of N-methylpyridine-3-sulfonamide. One common method includes the reaction of N-methylpyridine-3-sulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve N-methylpyridine-3-sulfonamide in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-chloro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives, such as 2-azido-N-methylpyridine-3-sulfonamide or 2-thiocyanato-N-methylpyridine-3-sulfonamide.
Oxidation: Products include pyridine-3-sulfonic acid or pyridine-3-sulfonyl chloride.
Reduction: Products include N-methylpyridine-3-amine or other reduced derivatives.
科学研究应用
2-chloro-N-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product derivatives.
作用机制
The mechanism of action of 2-chloro-N-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets, such as proteins or nucleic acids. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorine atom and pyridine ring can participate in π-π interactions and hydrophobic interactions with molecular targets, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
2-chloro-N-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
2-chloro-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a methyl group. It may exhibit different reactivity and biological activity due to the larger alkyl group.
2-bromo-N-methylpyridine-3-sulfonamide: Similar structure but with a bromine atom instead of a chlorine atom. Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and interactions.
2-chloro-N-methylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the fourth position of the pyridine ring. The position of the sulfonamide group can influence the compound’s chemical properties and biological activity.
属性
IUPAC Name |
2-chloro-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPOXFGONQEPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

![5-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2546395.png)
![5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2546399.png)
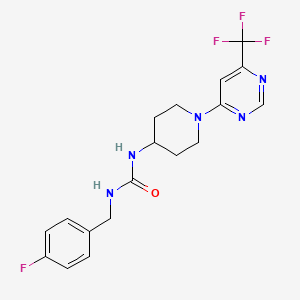
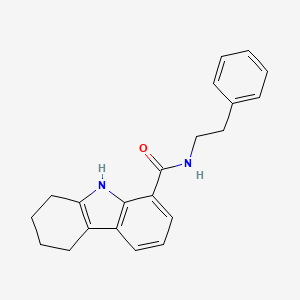
![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

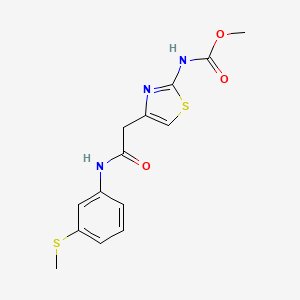
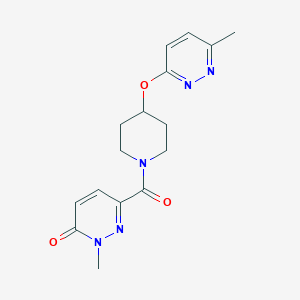

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)

